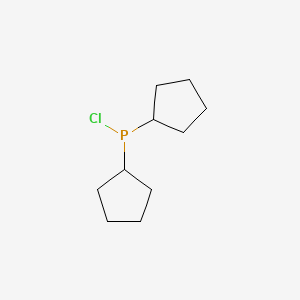
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
説明
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (2C4PP) is a small molecule that has been used extensively in scientific research applications. It has a wide range of applications, including as an inhibitor of enzymes, a stabilizing agent for proteins, and a fluorescent probe for imaging. 2C4PP is an attractive molecule for research due to its low molecular weight, low cost, and ease of synthesis.
科学的研究の応用
Molecular Modeling and Simulation
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: is utilized in molecular modeling programs like Amber and GROMACS to simulate biological systems. Its structure serves as a building block in creating complex models for studying molecular interactions .
Anti-inflammatory Research
This compound has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine , are known to inhibit key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .
Enzyme Inhibition
Derivatives of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine have been found to inhibit a range of enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. This inhibition is crucial for understanding disease mechanisms and developing targeted therapies .
Receptor Antagonism
The compound acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor. These receptors are involved in pain perception and metabolic regulation, respectively, making this compound significant in pain and diabetes research .
Antioxidative Properties
Studies have described the antioxidative properties of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine derivatives. Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound. It could serve as a scaffold for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Cell Cycle Research
The effects of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine on the cell cycle have been characterized, providing insights into how cells proliferate and how this process can be regulated to treat diseases like cancer .
Chemical Synthesis
This compound is used in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable intermediate in the creation of complex chemical entities .
作用機序
- The primary target of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is not well-documented in the available literature. However, it has been associated with various biological activities, including modulation of receptors and enzyme inhibition .
Target of Action
Scientists continue to explore its potential applications in drug discovery and therapeutic interventions . 🌟
特性
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBZWNGXKCNMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444662 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35691-20-4 | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















